
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a chemical compound that has gained attention in scientific research due to its potential for various applications. This compound is also known as Mocetinostat and is classified as a histone deacetylase inhibitor (HDAC inhibitor). The purpose of
作用机制
The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histones, which leads to the repression of gene expression. Inhibition of HDAC enzymes by this compound leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones. This results in the activation of tumor suppressor genes and the inhibition of oncogenes. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
实验室实验的优点和局限性
One advantage of using 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one in lab experiments is its specificity for HDAC enzymes. This allows for the selective inhibition of these enzymes and the regulation of gene expression. However, one limitation of using this compound is its potential toxicity, which can affect cell viability and lead to false results in experiments.
未来方向
For the research on 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one include the development of more specific and potent HDAC inhibitors. In addition, the potential of this compound in treating other diseases, such as neurodegenerative disorders and inflammatory diseases, is an area of interest for future research. Furthermore, the combination of this compound with other anticancer agents is also an area of interest for future research, as it may lead to improved therapeutic outcomes.
合成方法
The synthesis of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex process that involves several steps. The starting material for the synthesis is 2-Acetyl-6-methylpyridine, which is reacted with chloroacetyl chloride to form 4-Chloro-1-(2-acetyl-6-methylpyridin-4-yl)butan-1-one. This intermediate is then reacted with sodium methoxide and methyl iodide to form this compound. The final product is obtained through purification and crystallization.
科学研究应用
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has been extensively studied for its potential in treating various diseases. It has been shown to have anticancer properties by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
属性
IUPAC Name |
4-chloro-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-7-5-8(10)6-9(12)11(7)3-4-13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPBIFKTTCWILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2440787.png)

![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2440791.png)
![5-amino-1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2440793.png)
![3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2440794.png)
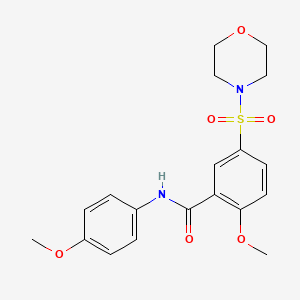
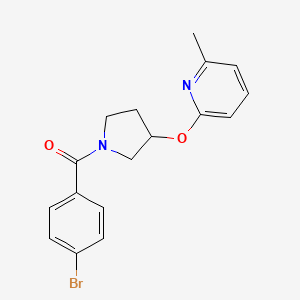
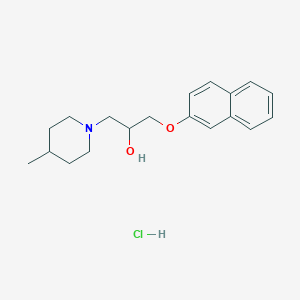
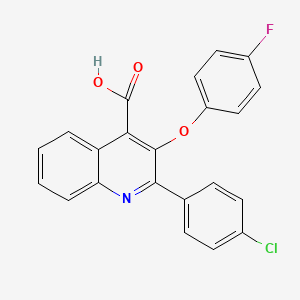
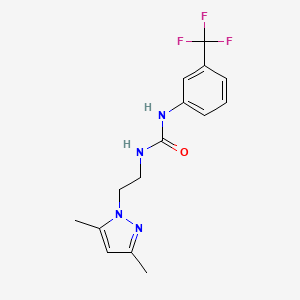
![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)